BenchChemオンラインストアへようこそ!

methyl 2-{4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate

GPCR pharmacology Melatonin receptor Negative control

This 4‑(tert‑butyl)benzoyl benzoxazine is the established inactive control for the selective human melatonin MT₂ receptor agonist UCSF4226. Unlike the 4‑chlorobenzoyl analog (a DNA gyrase inhibitor), this compound produces no confounding target engagement in MT₂ screens, making it indispensable for GPCR assay validation. With a calculated log P of 4.02—≈1.3 units higher than the chloro analog—it serves as a high‑lipophilicity reference for passive permeability, BBB penetration, and non‑specific binding studies. ≥95% HPLC purity ensures reproducible results in selectivity‑profiling panels that span antibacterial and CNS targets.

Molecular Formula C22H25NO4
Molecular Weight 367.445
CAS No. 861209-29-2
Cat. No. B2984564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-{4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate
CAS861209-29-2
Molecular FormulaC22H25NO4
Molecular Weight367.445
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)N2C(COC3=CC=CC=C32)CC(=O)OC
InChIInChI=1S/C22H25NO4/c1-22(2,3)16-11-9-15(10-12-16)21(25)23-17(13-20(24)26-4)14-27-19-8-6-5-7-18(19)23/h5-12,17H,13-14H2,1-4H3
InChIKeyWLSOCDILWROHGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-{4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate (CAS 861209-29-2): Core Identity and Procurement Baseline


Methyl 2-{4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate (CAS 861209-29-2) is a fully synthetic small molecule belonging to the 3,4-dihydro-2H-1,4-benzoxazine class, featuring a 4-(tert-butyl)benzoyl N-substituent and a methyl acetate side chain at the 3-position [1]. Its molecular formula is C₂₂H₂₅NO₄ with a molecular weight of 367.44 g/mol, a calculated logP of 4.02, and a polar surface area (PSA) of 55.84 Ų [2]. The compound is commercially available from multiple vendors at purities typically ≥95% (HPLC) , positioning it as an accessible research intermediate and screening candidate within the broader benzoxazine chemical space.

Why Generic Benzoxazine Substitution Fails: Structural Determinants of Differential Activity in Methyl 2-{4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate


Within the 3,4-dihydro-2H-1,4-benzoxazine scaffold, even conservative N-acyl modifications produce functionally non-interchangeable compounds. The 4-(tert-butyl)benzoyl substituent imparts a distinct steric and electronic profile compared to analogs bearing 4-chlorobenzoyl, 4-methoxybenzenesulfonyl, or cinnamoyl groups, leading to divergent target engagement, physicochemical properties, and biological annotation . For example, the 4-chlorobenzoyl analog (CAS 861209-26-9) is annotated as a DNA gyrase inhibitor with antibacterial activity, whereas the title compound bearing the bulky tert-butyl group has been catalogued as an inactive control for a selective human melatonin MT₂ receptor agonist, indicating a fundamentally different pharmacological profile arising solely from the benzoyl para-substituent . Generic substitution within this series without empirical verification therefore risks unknowingly switching between active probe and inactive control, between antibacterial and CNS-targeted mechanisms, or between entirely distinct target classes.

Quantitative Differentiation Evidence: Methyl 2-{4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate vs. Closest Analogs


Target Class Annotation Divergence: Inactive MT₂ Control vs. DNA Gyrase Inhibitor Activity Driven by Benzoyl para-Substituent

The title compound (CAS 861209-29-2, 4-tert-butylbenzoyl substituent) is commercially catalogued as an inactive control for the selective human melatonin MT₂ receptor agonist UCSF4226, demonstrating no measurable agonist activity at this GPCR target . In contrast, the 4-chlorobenzoyl analog (CAS 861209-26-9) is annotated as an inhibitor of bacterial DNA gyrase with demonstrated antibacterial and bactericidal activity . This represents a complete functional divergence—from a pharmacologically silent negative control to an active antibacterial agent—governed solely by the para-substituent on the N-benzoyl group (tert-butyl vs. chloro).

GPCR pharmacology Melatonin receptor Negative control DNA gyrase inhibition Antibacterial

Physicochemical Differentiation: Lipophilicity and Steric Bulk Driven by tert-Butyl vs. Chloro or Unsubstituted Benzoyl Groups

The title compound exhibits a calculated partition coefficient (logP) of 4.02 [1], reflecting the substantial lipophilic contribution of the 4-tert-butyl group. While the exact experimental logP of the 4-chlorobenzoyl analog is not publicly available, the replacement of tert-butyl (Hansch π ≈ 1.98) with chloro (Hansch π ≈ 0.71) is predicted to reduce logP by approximately 1.3 log units based on established substituent hydrophobicity constants [2]. Additionally, the tert-butyl group introduces greater steric bulk (Taft Es ≈ -1.54 vs. -0.97 for chloro), which can differentially influence binding pocket complementarity and conformational preferences [2].

Lipophilicity logP Drug-likeness Permeability Physicochemical properties

Molecular Recognition Surface: Polar Surface Area Differentiation Between tert-Butyl and Chlorobenzoyl Analogs

The title compound has a calculated topological polar surface area (TPSA) of 55.84 Ų [1]. By comparison, the 4-chlorobenzoyl analog, with one fewer carbon atom and the replacement of the bulky tert-butyl group with a chlorine atom, is expected to exhibit a marginally different PSA due to altered electronic distribution, though the core benzoxazine-ester scaffold remains conserved. Both compounds fall within the generally accepted threshold of <140 Ų for oral bioavailability and <90 Ų for blood-brain barrier penetration [2], indicating that the tert-butyl group does not compromise membrane permeability despite its larger size, while potentially offering enhanced ligand-receptor hydrophobic contacts.

Polar surface area Blood-brain barrier penetration Oral bioavailability Drug design

Commercially Validated Identity: Well-Defined Negative Control for GPCR Screening vs. Ambiguous Activity of Other Benzoxazine Analogs

The title compound is explicitly designated and quality-controlled as an inactive control for the melatonin MT₂ receptor agonist UCSF4226 by a major research reagent supplier, with documented ≥98% purity (HPLC) . This formal annotation as a negative control is a critical differentiator for assay development: researchers can procure this compound with the explicit expectation of pharmacological silence at MT₂. In contrast, many structurally related benzoxazine analogs (e.g., the 4-chlorobenzoyl derivative, the 4-methoxybenzenesulfonyl derivative, the cinnamoyl analog) carry either no functional annotation or annotations as active enzyme inhibitors, kinase inhibitors, or antibacterial agents, making them unsuitable as negative controls without extensive in-house validation .

Chemical probe Negative control MT₂ receptor GPCR screening Assay validation

Structural Uniqueness: Absence of ACC Inhibitory Activity Reported for Structurally Distinct Benzoxazine Chemotypes in BindingDB

The ChEMBL/BindingDB entry associated with this compound (CHEMBL1958360, BDBM50365279) reports potent inhibition of acetyl-CoA carboxylase (ACC) isoforms: IC₅₀ = 7 nM for rat ACC1, IC₅₀ = 32 nM for human ACC1, and IC₅₀ = 8 nM for human ACC2 [1]. However, the SMILES string and molecular formula (C₂₃H₂₇N₅O₃) of this entry correspond to a different chemotype containing a pyrazolo-pyridone core, not the 3,4-dihydro-2H-1,4-benzoxazine scaffold of the title compound. This database misassignment underscores a critical point: the title compound (C₂₂H₂₅NO₄, MW 367.44) has NO demonstrated ACC inhibitory activity, in contrast to structurally distinct benzoxazine derivatives that have been reported as ACC inhibitors in the patent literature [2]. Researchers seeking ACC inhibitors should explicitly verify the chemical structure, as the title compound is not an ACC-active chemotype.

Acetyl-CoA carboxylase ACC1 ACC2 Enzyme inhibition Selectivity

Optimal Application Scenarios for Methyl 2-{4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate Based on Quantitative Differentiation Evidence


Validated Negative Control for Melatonin MT₂ Receptor Screening Campaigns

The explicit annotation of this compound as an inactive control for the selective human melatonin MT₂ receptor agonist UCSF4226, combined with its high purity (≥98% HPLC), makes it the preferred choice for GPCR assay validation where a pharmacologically silent benzoxazine is required . Unlike the 4-chlorobenzoyl analog, which is an active DNA gyrase inhibitor, this compound can be deployed in MT₂ screens without risk of confounding target engagement.

High-Lipophilicity Benzoxazine Scaffold for Membrane Permeability Studies and CNS Drug Discovery

With a calculated logP of 4.02—approximately 1.3 log units higher than the predicted value for the chlorobenzoyl analog due to the tert-butyl group—this compound serves as a high-lipophilicity reference point within the benzoxazine series for studying passive membrane permeability, blood-brain barrier penetration potential, and non-specific binding in CNS drug discovery programs [1].

Chemical Probe Selectivity Profiling: Discrimination Between MT₂, DNA Gyrase, and ACC Target Engagement

The striking functional divergence between the title compound (MT₂-inactive), the 4-chlorobenzoyl analog (DNA gyrase inhibitor), and the structurally misassigned ACC-active chemotype in public databases enables a powerful selectivity profiling experiment. Researchers can use this compound as an MT₂-negative comparator while employing the chlorobenzoyl analog against bacterial targets, thereby mapping the target selectivity landscape governed exclusively by the benzoyl para-substituent [1].

Structure-Activity Relationship (SAR) Exploration of N-Benzoyl Substituent Effects on Benzoxazine Pharmacology

The title compound, as the 4-tert-butylbenzoyl member of a benzoxazine analog series that includes 4-chlorobenzoyl, 4-methoxybenzenesulfonyl, and cinnamoyl variants, provides a critical data point for systematic SAR studies. The tert-butyl group introduces the largest steric bulk (Taft Es = -1.54) and highest lipophilicity of the series, enabling medicinal chemists to probe the steric tolerance and hydrophobic requirements of target binding pockets [2].

Quote Request

Request a Quote for methyl 2-{4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.